

Verbascose: A Comprehensive Technical Guide on its Discovery, and Historical Background

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Verbascose, a pentasaccharide belonging to the raffinose family of oligosaccharides (RFOs), has garnered significant interest in various scientific fields due to its roles in plant physiology and its potential as a prebiotic. This technical guide provides an in-depth exploration of the discovery and historical background of **Verbascose**, its physicochemical properties, and its prevalence in the plant kingdom. Detailed experimental protocols for its extraction, isolation, and characterization are presented, alongside a discussion of its biological functions, particularly in plant stress response and gut microbiota modulation.

Discovery and Historical Background

Verbascose was first isolated in 1910 by the French pharmacist and chemist Marc Bridel, in collaboration with Émile Bourquelot.[1] Their pioneering work was conducted at the laboratory of pharmaceutical technology at the École de pharmacie in Paris.[1] The initial source of this novel sugar was the roots of the common mullein plant, Verbascum thapsus L., from which the name "**Verbascose**" is derived.[1] This discovery was a significant advancement in the field of carbohydrate chemistry, particularly in the understanding of complex oligosaccharides.[1] The structure of **Verbascose** was later elucidated, identifying it as a pentasaccharide composed of three galactose units, one glucose unit, and one fructose unit.[2]



Physicochemical Properties of Verbascose

Verbascose is a non-reducing sugar with a complex molecular structure. Its key physicochemical properties are summarized in the table below.

Property	Value	Reference
Molecular Formula	C30H52O26	[1][2][3][4]
Molecular Weight	828.72 g/mol	[1][3][4]
Melting Point	219-220 °C; 253 °C	[4][5]
Optical Rotation	[α]D ²⁰ +170° (water)	[4]
Solubility	Soluble in water	[1][2]
CAS Number	546-62-3	[3][4][5]

Occurrence and Quantitative Data in Plant Sources

Verbascose is predominantly found in the seeds, roots, and other storage organs of various plants, particularly legumes. It serves as a carbohydrate reserve and plays a role in protecting seeds from desiccation and in stress tolerance.[2][6] The concentration of **Verbascose** can vary significantly between different plant species and even between cultivars of the same species.



Plant Source	Verbascose Content (mg/g or as specified)	Reference
Pigeon Peas (Cajanus cajan)	Predominant oligosaccharide	[7]
Faba Bean (Vicia faba)	Predominant α-galactoside	[8]
Mung Bean (Vigna radiata)	1.67 g/100g (Stachyose + Verbascose)	[9]
Lentils (Lens culinaris)	Minor oligosaccharide	[10]
Peas (Pisum sativum)	Minor oligosaccharide	[10]
Roots of Lycopus lucidus Turcz.	212.4 mg/g	[11]
Field Pea	2.35%	[12]

Experimental Protocols Extraction of Verbascose from Plant Material

This protocol outlines a general method for the extraction of **Verbascose** from plant sources, adapted from various studies.

Materials:

- Dried and finely ground plant material (e.g., seeds, roots)
- Methanol or 50% Ethanol
- Ultrasonic bath
- · Filter paper or syringe filter
- Rotary evaporator

Procedure:

• Weigh a known amount of the powdered plant material (e.g., 10 g).



- Add a suitable volume of the extraction solvent (e.g., 100 mL of methanol or 50% ethanol) to the plant material.
- For enhanced extraction efficiency, place the mixture in an ultrasonic bath for approximately 30 minutes at room temperature.[13]
- Filter the extract through filter paper or a syringe filter to remove solid plant debris.
- Concentrate the filtrate using a rotary evaporator at a controlled temperature to obtain a crude extract.

Isolation and Purification of Verbascose

Further purification of the crude extract is necessary to isolate **Verbascose**. This can be achieved through liquid-liquid partitioning and chromatographic techniques.

Materials:

- Crude Verbascose extract
- · Ethyl acetate
- Separating funnel
- Chromatography system (e.g., High-Performance Liquid Chromatography HPLC)
- Appropriate chromatography column (e.g., C18 or a specialized carbohydrate column)
- Mobile phase solvents (e.g., acetonitrile-water mixture)

Procedure:

- Dissolve the crude extract in water.
- Transfer the aqueous solution to a separating funnel and add an equal volume of ethyl acetate.[13]
- Shake the funnel vigorously and then allow the layers to separate.



- Collect the agueous layer containing the polar **Verbascose**.
- Repeat the partitioning with ethyl acetate to remove residual non-polar impurities.
- The aqueous layer can then be further purified using preparative HPLC. A hydrophilic interaction liquid chromatography (HILIC) mode is often effective for separating oligosaccharides.[11]

Characterization of Verbascose

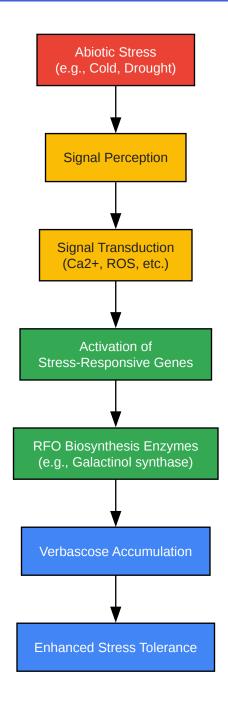
The identity and purity of the isolated **Verbascose** can be confirmed using various analytical techniques.

- High-Performance Liquid Chromatography (HPLC): HPLC with a suitable detector (e.g., evaporative light scattering detector ELSD or refractive index detector RID) can be used for quantification and purity assessment.[12][14]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the structural elucidation of carbohydrates like **Verbascose**, providing information about the monosaccharide composition, anomeric configurations, and glycosidic linkages.[15][16][17] [18][19]
- Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight of Verbascose and, in conjunction with fragmentation analysis (MS/MS), can provide further structural information.[3]

Biological Functions and Signaling Pathways Role in Plant Abiotic Stress Response

Verbascose, as a member of the raffinose family of oligosaccharides, plays a crucial role in the response of plants to abiotic stresses such as cold and drought.[2] RFOs are thought to act as osmoprotectants, helping to maintain cellular turgor and protect cellular structures under stress conditions.





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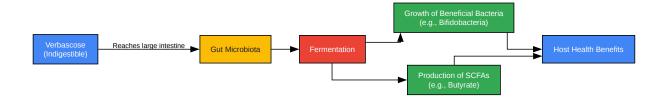
Verbascose accumulation in plant abiotic stress response.

Prebiotic Activity and Gut Microbiota Modulation

Verbascose is indigestible by human enzymes and passes to the large intestine, where it can be fermented by the gut microbiota.[2] This selective fermentation can promote the growth of beneficial bacteria, such as Bifidobacteria and Lactobacilli, classifying **Verbascose** as a



prebiotic.[2] The fermentation of **Verbascose** leads to the production of short-chain fatty acids (SCFAs), which have numerous health benefits.



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Mechanism of prebiotic action of **Verbascose** on gut microbiota.

Conclusion

Since its discovery over a century ago, **Verbascose** has evolved from a novel plant-derived sugar to a molecule of significant interest for its roles in plant science and human health. The historical context of its discovery laid the foundation for subsequent research into its chemical nature and biological functions. The detailed experimental protocols provided in this guide offer a framework for its continued investigation. The dual role of **Verbascose** in enhancing plant resilience and potentially modulating the gut microbiome underscores its importance for future research and development in agriculture, food science, and medicine.

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